2,7-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Overview
Description
2,7-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a useful research compound. Its molecular formula is C16H15N3O2 and its molecular weight is 281.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2,7-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2 . This inhibitory action disrupts the normal function of CDK2, leading to alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to cell cycle arrest, preventing the cells from entering the S phase from the G1 phase .
Pharmacokinetics
These properties can help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of this compound is significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells . This leads to the inhibition of cell growth and proliferation, particularly in cancer cells .
Biochemical Analysis
Biochemical Properties
2,7-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cyclin-dependent kinase 2 (CDK2), where the compound acts as an inhibitor . This interaction is crucial for its potential anticancer properties, as CDK2 is involved in cell cycle regulation. The compound also interacts with other proteins involved in cell signaling pathways, further highlighting its importance in biochemical research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit the proliferation of cancer cells, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) cells . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it induces apoptosis in cancer cells by altering the expression of pro-apoptotic and anti-apoptotic genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its activity and preventing the phosphorylation of key substrates involved in cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other biomolecules, such as transcription factors and signaling proteins, to modulate gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites may retain some biological activity and contribute to the overall effects of the compound. The compound also influences metabolic flux and metabolite levels, further highlighting its role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . Understanding the transport and distribution of the compound is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various biomolecules . It may also be targeted to specific compartments or organelles through post-translational modifications or targeting signals . These localization patterns are essential for understanding the precise mechanisms of action of the compound.
Properties
IUPAC Name |
2,7-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-9-4-6-12(7-5-9)14-10(2)18-19-11(3)13(16(20)21)8-17-15(14)19/h4-8H,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYAXKSGSRJRAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=CC(=C(N3N=C2C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.